![molecular formula C19H25NO2 B1203134 (1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1203134.png)
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylketocyclazocine is a member of tetralins.
A kappa opioid receptor agonist. The compound has analgesic action and shows positive inotropic effects on the electrically stimulated left atrium. It also affects various types of behavior in mammals such as locomotion, rearing, and grooming.
Aplicaciones Científicas De Investigación
Heterocycle Formation and Synthesis Methods
In the field of organic chemistry, the compound has been involved in the formation of oxygen-bridged heterocycles. For instance, Svetlik, Tureček, and Hanuš (1988) explored the condensation of related compounds leading to derivatives of 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and other heterocycles (Svetlik, Tureček, & Hanuš, 1988). Additionally, the crystal structure of related compounds has been elucidated, as demonstrated by Magerramov et al. (2010) in their study on ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate (Magerramov et al., 2010).
Catalytic Synthesis and Isomerization
The compound has also been a subject in studies focusing on catalytic synthesis and isomerization. For example, Nikolaeva et al. (1992) investigated the catalytic hydromethylamination of related structures, converting them into 9-substituted 10-methyl-Δ9,9a-dodecahydroacridines and their isomers (Nikolaeva et al., 1992).
Application in Biological Studies
In pharmacology, the structure of this compound and its derivatives has been studied for their potential biological activities. Gein et al. (2018) explored the structure and analgesic activity of related compounds, finding them to possess analgesic activity with low acute toxicity (Gein et al., 2018).
Potential in Alzheimer's Disease Treatment
One notable application of similar compounds is in the treatment of Alzheimer's disease. Zhu, Li, and Liu (2004) highlighted the significance of huperzine A, a compound with a similar structure, as a potent inhibitor of acetylcholinesterase, suggesting its use in treating Alzheimer's disease (Zhu, Li, & Liu, 2004).
Synthesis of Analogues
The synthesis of analogues of this compound has been a topic of interest too. Kelly, Foricher, Mann, and Bentley (2000) described a synthesis approach for systems that share the basic ring structure of huperzine A, an acetylcholinesterase inhibitor (Kelly, Foricher, Mann, & Bentley, 2000).
Propiedades
Nombre del producto |
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12?,17-,19+/m0/s1 |
Clave InChI |
SEJUQQOPVAUETF-SCTOPSOGSA-N |
SMILES isomérico |
CC[C@@]12CCN([C@@H](C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
SMILES canónico |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Sinónimos |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



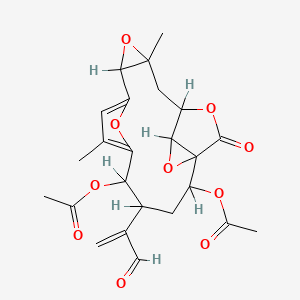
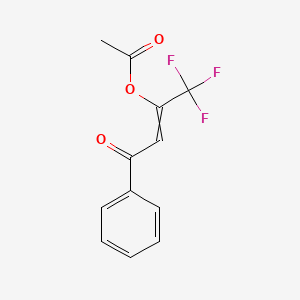
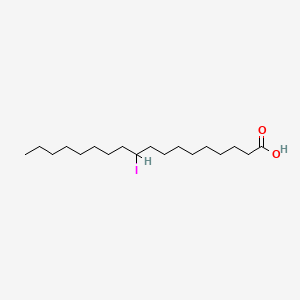
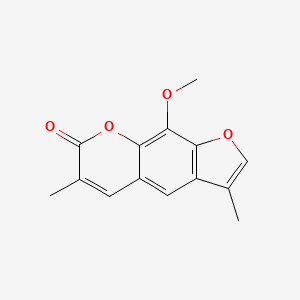
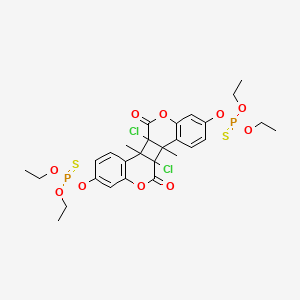

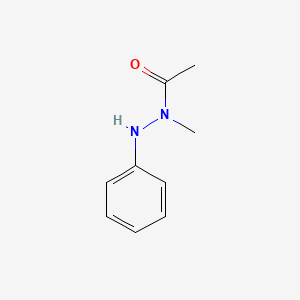
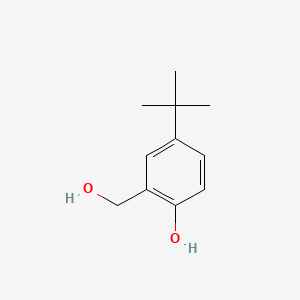
![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)
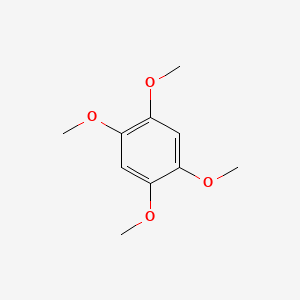
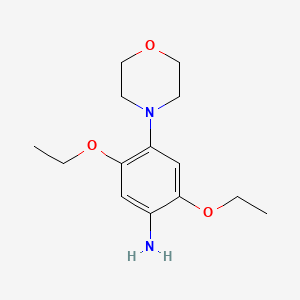
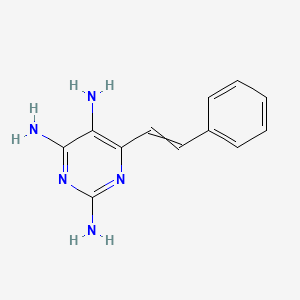
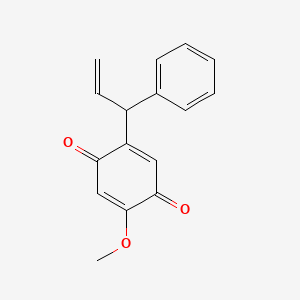
![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)